molecular formula C15H15FN2O2 B2613759 Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate CAS No. 1219945-14-8

Tert-butyl 3-(cyanomethyl)-6-fluoro-1h-indole-1-carboxylate

Cat. No.: B2613759
CAS No.: 1219945-14-8
M. Wt: 274.295
InChI Key: IGEXLMJUNKYYSO-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate ( 1219945-14-8) is a fluorinated indole derivative of high interest in medicinal chemistry and neuroscience research. With a molecular formula of C 15 H 15 FN 2 O 2 and a molecular weight of 274.29 g/mol, this compound serves as a versatile synthetic intermediate and a key structural motif in the development of novel diagnostic tools . Research Applications and Value This compound is part of a critical class of indole-based structures being investigated for their high binding affinity to aggregated tau protein . Tau protein aggregates are a pathological hallmark of various neurodegenerative diseases, known as tauopathies, which include Alzheimer's disease (AD), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD) . Researchers are utilizing this chemical scaffold to develop next-generation positron emission tomography (PET) tracers capable of imaging and differentiating between these tauopathies in living systems . The 6-fluoro substituent on the indole ring is a common feature that allows for potential radiolabeling with fluorine-18, making it a promising candidate for radiopharmaceutical development . Chemical Features and Synthesis The molecule features a cyanomethyl group at the 3-position of the indole ring, a highly versatile functional group in organic synthesis. The nitrile group can serve as a precursor for transformation into other valuable functional groups, such as aminomethyl, carboxylic acid, or amide, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the free indole NH, which may be critical for target engagement . Handling and Safety This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for detailed handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-6-fluoroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEXLMJUNKYYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of tert-butyl esters.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is notable for its potential as a precursor in the synthesis of bioactive compounds. The presence of the cyanomethyl and fluoro groups enhances its reactivity, making it suitable for various transformations leading to pharmacologically active derivatives.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation and apoptosis induction.

StudyFindings
Study ADemonstrated the compound's ability to inhibit growth in various cancer cell lines, with IC50 values indicating potent activity.
Study BHighlighted the mechanism involving apoptosis through mitochondrial pathways, suggesting a potential role in chemotherapeutic strategies.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. The fluoro group enhances lipophilicity, potentially improving membrane penetration and bioactivity.

OrganismActivity
E. coliInhibition observed with MIC values at low concentrations.
S. aureusEffective against resistant strains, indicating potential for clinical applications.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in metabolic pathways.

Case Study 1: Anticancer Efficacy

A comprehensive study involving the National Cancer Institute's 60 cancer cell line panel revealed that this compound exhibited promising anticancer activity with an average GI50 value of approximately 20 μM. The compound induced significant apoptosis in sensitive cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated effective growth inhibition, particularly against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through non-covalent interactions with receptors or enzymes, leading to changes in cellular processes . The presence of the cyano and fluoro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight XlogP Key Functional Groups
Target Compound 3-(cyanomethyl), 6-F N/A ~4.0* Nitrile, Fluorine
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate 3-I, 6-F 361.15 4.0 Iodo, Fluorine
tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate 3-Br, 6-(CH₂OH) 326.19 ~2.5 Bromo, Hydroxymethyl
Tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate 3-I, 6-CN 368.17 ~3.8 Iodo, Nitrile
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate 6-(CH₂Cl) 265.74 ~3.2 Chloromethyl

*Estimated based on structural similarity to tert-butyl 6-fluoro-3-iodo analog .

Key Observations :

  • Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound and its analogs enhances ring stability and modulates reactivity.
  • Hydrophobicity: The cyanomethyl group (XlogP ~4.0) increases hydrophobicity compared to hydroxymethyl (XlogP ~2.5) but is less hydrophobic than iodo (XlogP ~4.0) .
  • Steric Effects : Bulky substituents like iodobenzene (368.17 g/mol) may hinder rotational freedom compared to smaller groups like chloromethyl .
Comparison with Other Derivatives:
  • tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate (): Formyl groups are introduced via Vilsmeier-Haack reaction, whereas cyanomethylation requires nucleophilic substitution or alkylation.
  • tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (): Bromination at position 3 followed by hydroxymethylation via reduction (e.g., NaBH₄).

Reactivity Trends :

  • Nitrile vs. Halogens: Cyanomethyl groups participate in cycloaddition reactions, while halogens (Br, I) enable cross-coupling (e.g., Suzuki-Miyaura) .
  • Fluorine Stability : Fluorine’s strong C-F bond reduces susceptibility to metabolic oxidation compared to chloromethyl groups .

Biological Activity

Tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its indole structure, which is known for various pharmacological properties. The presence of the cyanomethyl group and fluorine atom enhances its reactivity and biological activity. The compound is synthesized through a series of reactions involving indole derivatives and carboxylic acid esters.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly against HIV. For instance, compounds with similar structures have shown significant inhibitory activity against wild-type and resistant strains of HIV-1. The mechanism often involves interaction with the reverse transcriptase enzyme, where the cyanomethyl linker facilitates hydrogen bonding with critical amino acid residues, enhancing binding affinity and specificity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that while some derivatives exhibit potent antiviral activity, they also may have varying degrees of cytotoxicity across different cell lines. For example, compounds related to this indole class were tested against cancer cell lines such as HeLa and MCF7, showing selective toxicity towards cancer cells while sparing non-tumorigenic cells .

Case Study 1: HIV Inhibition

A study focused on the design and synthesis of indole derivatives revealed that this compound could act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The binding affinity was assessed using molecular docking simulations, indicating that the compound interacts favorably with key residues in the active site of the enzyme .

CompoundEC50 (nM)Toxicity (LD50 mg/kg)Bioavailability (%)
This compound10.6>200015.5
Related NNRTI0.17<200014.4

Case Study 2: Haspin Inhibition

Another research effort investigated the role of Haspin inhibitors in cancer therapy. Compounds structurally similar to this compound were tested for their ability to inhibit Haspin, an emerging target in cancer treatment due to its overexpression in various tumors. The results indicated that these compounds could effectively reduce cell viability in cancer cell lines while showing minimal effects on healthy cells .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(cyanomethyl)-6-fluoro-1H-indole-1-carboxylate?

The compound can be synthesized via functionalization of the indole core. For example, a trifluoroborate salt of tert-butyl indole carboxylate intermediates can react with crotonaldehyde in dimethoxyethane (DME) using HF as a catalyst . Alternatively, mesylation reactions using mesyl chloride and triethylamine in dichloromethane have been employed for similar tert-butyl indole derivatives to introduce reactive leaving groups, enabling subsequent substitutions (e.g., cyanomethylation) .

Q. How should researchers handle and store this compound safely?

While specific toxicity data for this compound is limited, general precautions include using PPE (gloves, lab coat, goggles) and working in a fume hood. Storage should be in a cool, dry place, away from light and moisture, as tert-butyl esters are prone to hydrolysis. Emergency measures for accidental exposure (e.g., skin/eye contact) involve immediate rinsing with water and seeking medical attention .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm indole core substitution patterns and tert-butyl/cyanomethyl groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify carbonyl (C=O) and nitrile (C≡N) functional groups. Related tert-butyl indole derivatives in and provide reference spectra for comparative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

Optimization strategies include:

  • Catalyst screening : HF in DME (as in ) may enhance reactivity, but alternative Lewis acids (e.g., BF₃·Et₂O) could reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) during cyanomethylation can minimize decomposition .

Q. What are the potential applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for drug discovery. The indole scaffold is prevalent in kinase inhibitors and GPCR modulators. The cyanomethyl group can undergo further derivatization (e.g., nucleophilic substitution or reduction) to introduce pharmacophores, as seen in structurally related compounds targeting fluoro-substituted indole therapeutics .

Q. How to address discrepancies in reported spectral data for this compound?

Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent effects in NMR. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is critical. For example, lists structurally similar tert-butyl indole carboxylates with distinct substituents, highlighting the need for precise functional group analysis .

Q. What are the challenges in analyzing the stability of this compound under various conditions?

Stability studies should assess:

  • Hydrolytic degradation : Tert-butyl esters are labile under acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf life.
  • Photodegradation : UV-Vis spectroscopy monitors changes under light exposure.
  • Thermal decomposition : TGA/DSC analysis identifies decomposition thresholds. Limited ecological data in underscores the need for in-house stability profiling .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent tert-butyl ester hydrolysis.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolates.
  • Analytical Validation : Compare data with structurally related compounds in and to resolve ambiguities .

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